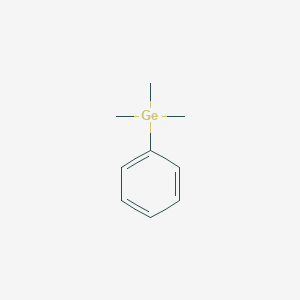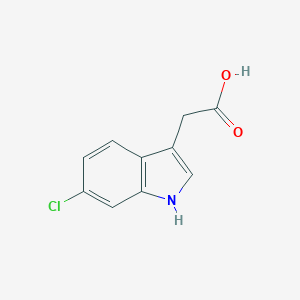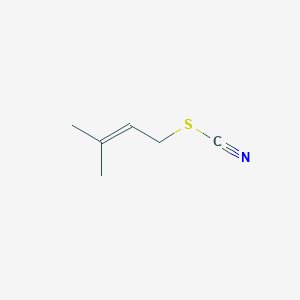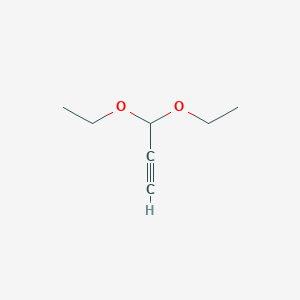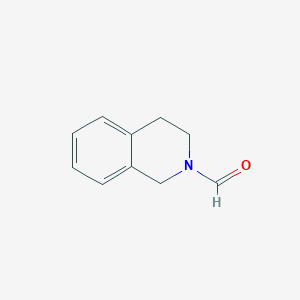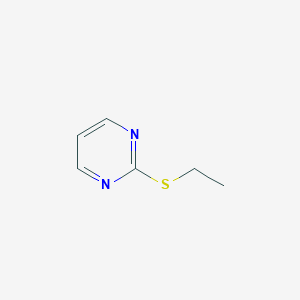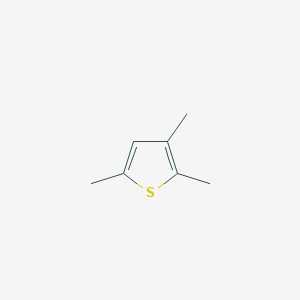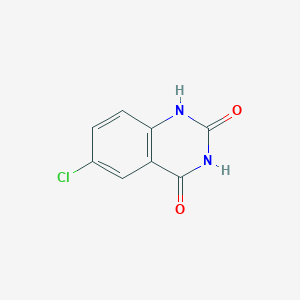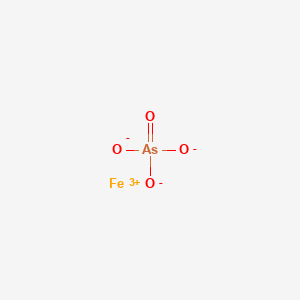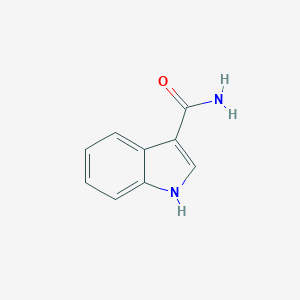
1H-indole-3-carboxamide
Descripción general
Descripción
1H-indole-3-carboxamide is an indole-based compound . It is a key intermediate in the synthesis of various biologically active compounds . It has been found in many synthetic drug molecules and has been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
Indole 2 and 3-carboxamides have been synthesized using various strategies . For instance, Shi et al. synthesized the indole 3-carboxamide derivatives using oxalyl chloride, DMF, and Et3N as the base . A palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has also been developed for the rapid synthesis of indole-3-carboxamide skeletons .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Indole derivatives have been the focus of many researchers due to their biological properties and their potential to be the target .Aplicaciones Científicas De Investigación
Multicomponent Reactions in Synthetic Chemistry
Field
Synthetic Chemistry
Application
1H-Indole-3-carboxamide and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
Method
Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
Results
This review highlights the recent applications of 1H-indole-3-carboxamide in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .
Biological Potential of Indole Derivatives
Field
Pharmacology
Application
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Method
Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
Results
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Anticancer Agents Targeting EGFR
Field
Cancer Research
Application
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Method
The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay .
Results
The paper does not provide specific results or outcomes obtained .
Antimicrobial and Antibiotic-Potentiating Activities
Field
Microbiology
Application
A new class of α,ω-di(indole-3-carboxamido)polyamine derivatives was synthesized, leading to the identification of several analogues that exhibit antimicrobial- and antibiotic-potentiating activities .
Method
The paper does not provide specific methods of application or experimental procedures .
Results
5-Bromo-substituted indole analogues were generally more broad-spectrum in their activity than others in the set, with 13b (polyamine PA-3-6-3) being particularly notable for its anti-Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans activities (MIC ≤ 0.28 µM) .
Antiarrhythmic Activity
Field
Cardiovascular Research
Application
The hERG potassium channel has recently received increased scientific interest due to its association with arrhythmia and sudden death from cardiovascular disease. The Kv1.5 channel, encoded by the KCNA5 gene, is a promising biotarget for the treatment of atrial fibrillation, one of the common arrhythmias .
Results
Treatment of Ischemic Brain Injury
Field
Neuroscience
Application
A 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative is involved in the regulation of glucose metabolism, can control cell apoptosis, and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
Results
This provides a new reference and possibility for the development of novel drugs for the treatment of ischemic brain injury .
Antiviral Activity
Field
Virology
Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 µmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anticancer Agents Targeting EGFR
Method
The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines [human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa) and human colorectal cancer cell line (SW480)], one EGFR low-expressed cell line (human liver cancer cell line, HepG2) and one human liver normal cell line (HL7702) using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGKMZLPZFPAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366920 | |
| Record name | 1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-3-carboxamide | |
CAS RN |
1670-85-5 | |
| Record name | 1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

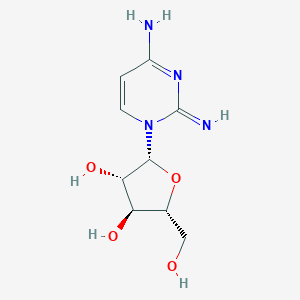
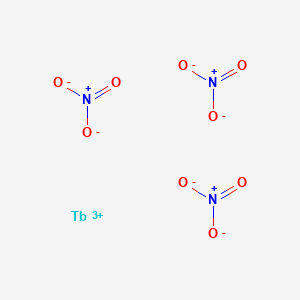
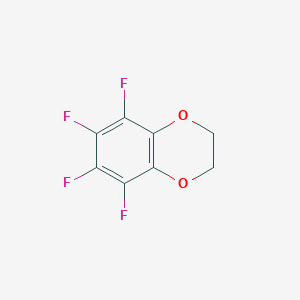
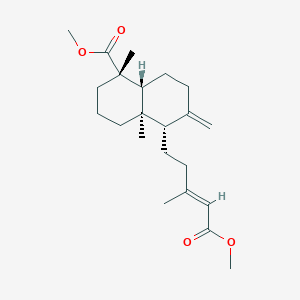
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)
